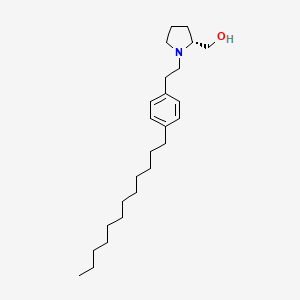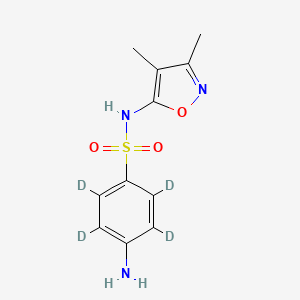
Sulfisoxazole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfisoxazole-d4 is a deuterated form of sulfisoxazole, a sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics with a broad spectrum of activity against gram-positive and gram-negative organisms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfisoxazole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfisoxazole-d4 involves the incorporation of deuterium atoms into the sulfisoxazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Catalytic Deuteration: Using a deuterium gas and a catalyst, hydrogen atoms in sulfisoxazole can be replaced with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Deuterium Gas: Utilized in the presence of a catalyst to facilitate the exchange.
Deuterated Solvents: Used to enhance the incorporation of deuterium into the molecule.
化学反应分析
Types of Reactions
Sulfisoxazole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfone Derivatives: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Sulfonamides: Produced from nucleophilic substitution reactions.
科学研究应用
Sulfisoxazole-d4 is widely used in scientific research, particularly in the fields of:
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of sulfisoxazole.
Metabolism Studies: To investigate the metabolic pathways and identify metabolites of sulfisoxazole.
Drug Interaction Studies: To understand how sulfisoxazole interacts with other drugs and compounds.
Biological Research: To explore the effects of sulfisoxazole on various biological systems and organisms.
作用机制
Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfisoxazole-d4 is unique due to its deuterated form, which makes it particularly useful in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and provide insights into the drug’s behavior in biological systems.
属性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
271.33 g/mol |
IUPAC 名称 |
4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |
InChI 键 |
NHUHCSRWZMLRLA-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NO2)C)C)[2H] |
规范 SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
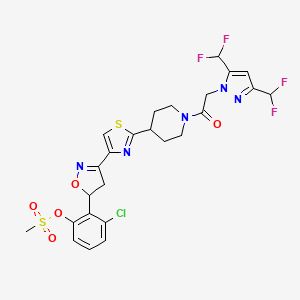
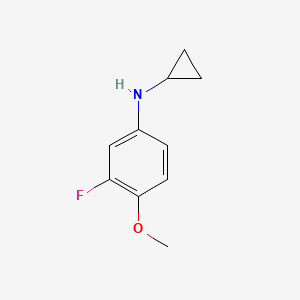


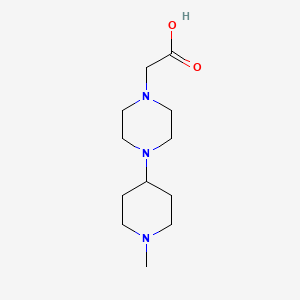
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
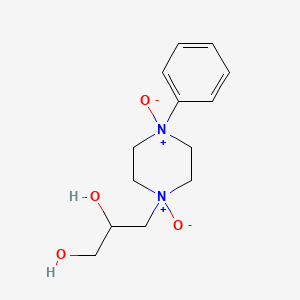
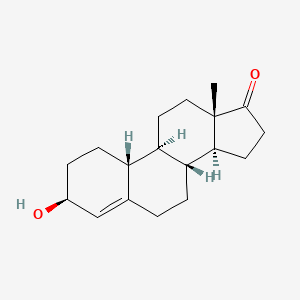
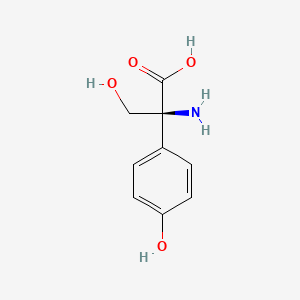
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
